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N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Catalog No.
S15653828
CAS No.
M.F
C11H17N5
M. Wt
219.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1...

Product Name

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2/h6-8,12H,4-5H2,1-3H3

InChI Key

IEAXGUPWHGTUIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)C

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound characterized by its unique pyrazole structure, which incorporates both ethyl and dimethyl groups. The molecular formula for this compound is C11H18N5C_{11}H_{18}N_5, and it features a complex arrangement of nitrogen and carbon atoms that contribute to its biological activity and potential applications in various fields, particularly in medicinal chemistry. The compound's structure includes a pyrazole ring, which is known for its diverse biological properties, making it a subject of interest in pharmaceutical research.

, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
  • Reductive amination: This process can be utilized to form amines from carbonyl compounds, potentially leading to the synthesis of derivatives of this compound.
  • Condensation reactions: The amine functionalities can react with aldehydes or ketones to form imines or enamines.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of new derivatives with potentially enhanced biological properties.

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibits significant biological activities that are being explored in various studies. Pyrazole derivatives are often associated with:

  • Antimicrobial activity: Many pyrazole compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer properties: Some studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects: Research indicates that certain pyrazole compounds may reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

The specific biological mechanisms and efficacy of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine are still under investigation, but preliminary results indicate promising therapeutic potential.

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:

  • One-pot synthesis: This method involves combining starting materials such as ethyl hydrazine and appropriate aldehydes or ketones under controlled conditions to facilitate the formation of the pyrazole ring followed by amine formation.
  • Reduction reactions: Starting from corresponding imines or nitriles, reduction processes can yield the desired amine product.
  • Multistep synthesis: Involves forming intermediates that are subsequently transformed into the target compound through various chemical transformations.

These methods vary in complexity and yield, with one-pot approaches often preferred for their efficiency and simplicity.

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has potential applications in:

  • Pharmaceutical development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting infections or cancer.
  • Agricultural chemistry: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Material science: Pyrazole derivatives are being explored for their use in creating novel materials with specific electronic or optical properties.

The versatility of this compound makes it an attractive candidate for further research across multiple disciplines.

Studies investigating the interactions of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amines with biological targets are essential for understanding its mechanism of action. These studies typically focus on:

  • Binding affinity: Measuring how strongly the compound binds to specific receptors or enzymes involved in disease pathways.
  • In vitro assays: Evaluating cytotoxicity and efficacy against various cell lines to determine therapeutic potential.

Such interaction studies provide critical insights into optimizing the compound's structure for enhanced activity and reduced side effects.

Similar Compounds

Several compounds share structural similarities with N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amines. These include:

Compound NameMolecular FormulaNotable Features
N-(4-Methylphenyl)-N'-methylpyrazoleC12H14N2Exhibits anti-inflammatory properties
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazoleC15H20N2OKnown for antimicrobial activity
N-(2-Methoxyethyl)-N'-methylpyrazoleC10H14N2OPotential use in drug development

These compounds highlight the diversity within pyrazole derivatives while also emphasizing the unique aspects of N-[ (1-Ethyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - amine regarding its specific substituents and biological activities.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.14839556 g/mol

Monoisotopic Mass

219.14839556 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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